1-Cyclopentyl-3-(3-methylphenyl)thiourea

Description

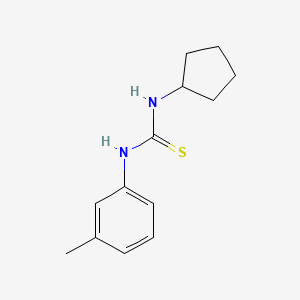

1-Cyclopentyl-3-(3-methylphenyl)thiourea is a substituted thiourea derivative characterized by a cyclopentyl group attached to the N1 position and a 3-methylphenyl group at the N3 position. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. The cyclopentyl substituent introduces steric bulk and lipophilicity, while the 3-methylphenyl group provides a planar aromatic system with an electron-donating methyl substituent.

Properties

IUPAC Name |

1-cyclopentyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-10-5-4-8-12(9-10)15-13(16)14-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAVSRVSPGJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3-methylphenyl)thiourea typically involves the reaction of cyclopentylamine with 3-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative .

Industrial production methods for thioureas generally involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiourea group can yield corresponding

Comparison with Similar Compounds

Substituent Comparison

- Steric Effects : The cyclopentyl group in the target compound introduces moderate steric hindrance compared to smaller substituents (e.g., cyclopropyl ) or larger adamantane derivatives .

- Electronic Effects : The 3-methylphenyl group is electron-donating, contrasting with electron-withdrawing groups like iodine or nitro groups in adamantane-based thioureas .

Hydrogen Bonding and Crystal Packing

- The target compound’s methyl group may limit hydrogen bonding compared to methoxy- or halogen-substituted analogs. For example, 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms intramolecular N–H···O and intermolecular N–H···S bonds, leading to centrosymmetric dimers . In contrast, the cyclopentyl group may promote van der Waals interactions, influencing solubility and melting points .

Physical and Spectral Properties

- Melting Points : Iodo-substituted analogs exhibit higher melting points (136–162°C ) due to stronger halogen-related intermolecular forces.

- Spectral Data : Thiourea derivatives typically show NH proton resonances near δ 7–8 ppm . Cyclopentyl protons appear as multiplet signals between δ 1.4–2.1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.